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Clgigscndfagcgyavvcfw

Cat. No.: B1575959
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Description

Overview of Ribosomally Synthesized and Post-Translationally Modified Peptides (RiPPs)

RiPPs represent a vast and diverse class of natural products synthesized by an organism's ribosomes and subsequently modified by a series of enzymes. wikipedia.orgnih.gov This biosynthetic strategy allows for the creation of complex and structurally diverse molecules from a simple peptide precursor. mdpi.com

RiPPs are categorized into more than 20 distinct classes based on their structure and the specific post-translational modifications they undergo. wikipedia.orgnih.gov These modifications can include cyclization, methylation, the formation of unusual amino acids, and the installation of cross-links, leading to a wide array of chemical structures. mdpi.com This diversity is a hallmark of RiPPs and contributes to their broad range of biological activities. wikipedia.orgmdpi.com Well-known classes of RiPPs include lanthipeptides, thiopeptides, cyanobactins, and lasso peptides. wikipedia.org The ongoing discovery of new RiPPs, accelerated by advances in genome sequencing, continues to expand this classification, revealing novel enzymatic reactions and molecular scaffolds. nih.govnih.gov

The unique structural features and biological activities of RiPPs make them a significant area of interest in natural product chemistry and drug discovery. acs.orgrsc.org Their activities span a wide spectrum, including antibiotic, antiviral, antifungal, and antitumor effects. acs.orgbeilstein-journals.org The ribosomal origin of RiPPs makes their biosynthetic pathways more predictable from genomic data compared to other natural products, which is an attractive feature for genome mining and the discovery of new therapeutic agents. wikipedia.orgnih.gov The inherent stability and constrained conformations of many RiPPs, such as lasso peptides, make them ideal scaffolds for developing new drugs. preprints.orgrsc.org Their potential is vast, with research focusing on engineering these peptides to enhance their natural activities or to introduce novel therapeutic functions. acs.orgrsc.org

Definition and Structural Characteristics of Lasso Peptides

Lasso peptides are a unique class of RiPPs defined by their distinctive lariat (B8276320) knot-like topology. researchgate.netencyclopedia.pub This structure consists of an N-terminal macrolactam ring that is threaded by the C-terminal tail of the peptide. nih.govencyclopedia.pub

The defining feature of a lasso peptide is its mechanically interlocked structure. An isopeptide bond between the N-terminal α-amino group and the side chain of an aspartate or glutamate (B1630785) residue forms a 7- to 9-residue macrolactam ring. encyclopedia.pubprinceton.edu The C-terminal portion of the peptide then threads through this ring and is held in place by bulky "plug" amino acids, preventing the tail from unthreading. nih.gov This creates a stable, knotted structure. researchgate.net Aborycin is classified as a class I lasso peptide, which is further stabilized by two disulfide bonds that cross-link the ring and the tail, resulting in a tricyclic structure. preprints.orgmdpi.com This compact and constrained topology endows lasso peptides with remarkable stability against heat, proteolysis, and extreme pH conditions. nih.govresearchgate.net

The biosynthesis of lasso peptides, like all RiPPs, begins with the ribosomal synthesis of a precursor peptide, which consists of an N-terminal leader sequence and a C-terminal core peptide. wikipedia.orgresearchgate.net The leader peptide acts as a recognition signal for the modifying enzymes. mdpi.com The maturation of a lasso peptide generally requires at least two key enzymes encoded within a biosynthetic gene cluster. researchgate.netencyclopedia.pub A cysteine protease (B protein) is responsible for cleaving the leader peptide, and an ATP-dependent macrolactam synthetase (C protein) catalyzes the formation of the crucial isopeptide bond to create the macrolactam ring. researchgate.netprinceton.edu The precise mechanism that ensures the tail threads through the ring before cyclization is a topic of ongoing research.

Historical Context and Initial Isolation of Aborycin (RP 71955)

Aborycin was first reported in 1994 under the name RP 71955. preprints.orgfrontiersin.org It was isolated from the fermentation broth of Streptomyces sp. SP9440 and was initially characterized as a novel anti-HIV metabolite. preprints.orgnih.gov In the same year, it was independently isolated from Streptomyces griseoflavus and named aborycin. preprints.orgnii.ac.jp Later, it was rediscovered from various microbial sources, including a deep-sea Streptomyces sp. and a marine sponge-associated Streptomyces sp., highlighting its presence in diverse environments. preprints.orgnih.gov The structure of aborycin was determined to be a 21-amino acid peptide with a tricyclic framework formed by a macrolactam ring and two disulfide bridges. preprints.orgmdpi.com Its unique structure and initial discovery as an antiviral agent have made it a subject of continued interest in the field of natural product research. nih.govresearchgate.net

Data Tables

Table 1: Classification of Lasso Peptides

Class Defining Structural Feature Example
Class I Two disulfide bonds Aborycin (RP 71955) preprints.orgresearchgate.net
Class II No disulfide bonds Microcin (B1172335) J25 nih.gov
Class III One disulfide bond between the ring and tail Sviceucin researchgate.net

Table 2: Timeline of Aborycin (RP 71955) Discovery and Characterization

Year Discovery/Milestone Source Organism Reference(s)
1994 Initial isolation as RP 71955, an anti-HIV agent Streptomyces sp. SP9440 preprints.orgnih.gov
1994 Independent isolation and naming as Aborycin Streptomyces griseoflavus preprints.orgnii.ac.jp
2019 Isolation from a deep-sea microbe and heterologous expression Streptomyces sp. SCSIO ZS0098 nih.govresearchgate.net

Discovery from Streptomyces Species

Aborycin was first isolated from the bacterium Streptomyces sp. SP9440. nih.gov It has since been identified and isolated from several other strains of Streptomyces, highlighting the genus as a rich source of this particular lasso peptide. These discoveries include its rediscovery from the soil bacterium Streptomyces griseoflavus Tü 4072, the deep-sea-derived Streptomyces sp. SCSIO ZS0098, and the marine sponge-associated Streptomyces sp. HNS054. nih.govnih.govresearchgate.netmdpi.com Additionally, its biosynthetic gene cluster has been predicted in the mangrove soil strain Streptomyces sp. EMB24. nih.gov The identification of Aborycin from diverse environmental niches, from soil to deep-sea sediments and marine sponges, underscores the widespread distribution of its producing organisms.

Streptomyces StrainOrigin/EnvironmentReference
S. sp. SP9440Not specified nih.gov
S. griseoflavus Tü 4072Soil nih.govmdpi.com
S. sp. SCSIO ZS0098Deep-sea sediment nih.govresearchgate.netnih.gov
S. sp. HNS054Marine sponge researchgate.netmdpi.com
S. sp. EMB24Mangrove soil (predicted) nih.gov

Initial Characterization as an Anti-HIV Metabolite

Upon its initial discovery, Aborycin (RP 71955) was characterized as a novel metabolite with potent anti-HIV activity. nih.govresearchgate.net Early studies demonstrated its ability to inhibit the replication of the HIV-1 virus. nih.govacs.org The proposed mechanisms of action suggest that Aborycin may interfere with the HIV fusion process. One hypothesis is that it disrupts the critical interactions between the viral envelope glycoproteins gp120 and gp41. researchgate.netresearchgate.net Another possibility is that it inhibits the HIV-1 aspartyl protease, an enzyme essential for the maturation of new virus particles. researchgate.netfrontiersin.org This dual-action potential makes it a versatile candidate for antiviral research. researchgate.net

The Amino Acid Sequence CLGIGSCNDFAGCGYAVVCFW: Identity and Significance

The specific 21-amino acid sequence, This compound , defines the primary structure of the mature Aborycin peptide. nih.govmdpi.comamazonaws.com This sequence is fundamental to its identity and its subsequent folding into the complex three-dimensional lasso structure. The arrangement of these amino acids, particularly the cysteine residues at positions 1, 7, 13, and 19, and the aspartic acid at position 9, is critical for the post-translational modifications that create the final, biologically active molecule. nih.gov

Core Peptide Structure within Aborycin Precursor

Aborycin is synthesized on the ribosome as a larger precursor peptide, often designated as AboA or GulA. researchgate.netnih.gov This precursor is a 42-residue peptide that consists of two distinct regions: an N-terminal "leader" peptide and the C-terminal 21-residue "core" peptide with the sequence this compound. nih.govmdpi.com The leader peptide acts as a recognition signal for the biosynthetic enzymes that carry out the post-translational modifications. mdpi.com After modification, the leader peptide is cleaved off, releasing the mature, folded Aborycin. amazonaws.com The formation of the lasso structure involves the creation of an isopeptide bond between the N-terminal cysteine's amino group and the side-chain carboxyl group of the aspartate at position 9 of the core peptide. nih.gov

Relationship to Siamycin-I

CompoundAmino Acid SequencePosition 4Position 17
Aborycin CI GIGSCNDFAGCGYAV VCFWIsoleucine (I)Valine (V)
Siamycin-I CV GVGSCNDFAGCGYAI VCFWValine (V)Isoleucine (I)

Research Landscape and Future Directions for Aborycin

Current research on Aborycin is focused on several key areas. Due to its complex structure, chemical synthesis is challenging, making heterologous expression a primary strategy for production. researchgate.net Scientists have successfully expressed the Aborycin biosynthetic gene cluster in host organisms like Streptomyces coelicolor to produce the peptide for further study and to improve yields through genetic engineering techniques. nih.govnih.govmdpi.com

Beyond its anti-HIV activity, Aborycin has demonstrated moderate antibacterial activity against various Gram-positive bacteria, including strains of Staphylococcus aureus and Enterococcus faecalis. nih.govresearchgate.netresearchgate.net Its remarkable stability, conferred by the lasso topology, makes it an attractive scaffold for drug development. nih.govresearchgate.netmdpi.com

Future research will likely continue to explore methods for enhancing its production, such as optimizing heterologous expression systems and employing synthetic biology approaches. mdpi.comfrontiersin.org Further investigation into its precise mechanisms of antiviral and antibacterial action is needed to fully understand its therapeutic potential. The unique and stable structure of Aborycin continues to make it a promising candidate for the development of new anti-infective agents. researchgate.netresearchgate.net

Structure

2D Structure

Chemical Structure Depiction
 B1575959 Clgigscndfagcgyavvcfw

Properties

bioactivity

Antiviral

sequence

CLGIGSCNDFAGCGYAVVCFW

Origin of Product

United States

Structural Elucidation and Conformational Analysis of Aborycin

Advanced Spectroscopic Techniques in Structural Determination

To decipher the complex, folded structure of Aborycin, researchers have employed a suite of high-resolution spectroscopic techniques.

NMR spectroscopy has been indispensable in determining the three-dimensional solution structure of Aborycin and related lasso peptides. researchgate.netacs.org Techniques such as two-dimensional NMR (2D-NMR), including TOCSY (Total Correlation Spectroscopy) and NOESY (Nuclear Overhauser Effect Spectroscopy), are critical for piecing together the peptide's intricate fold. researchgate.net These methods allow for the establishment of through-bond and through-space correlations between protons, respectively, which are essential for defining the peptide backbone and the spatial arrangement of amino acid residues. researchgate.netuni-koeln.de The analysis of NMR data provides the crucial distance restraints and dihedral angle constraints used to build a computational model of the molecule, revealing the unique threaded structure. researchgate.netuchile.cl

Mass spectrometry is a cornerstone technique for the initial characterization of peptides like Aborycin. High-resolution mass spectrometry (HR-MS) provides a precise molecular weight, allowing for the determination of the elemental composition. researchgate.net For Aborycin, LC-ESIMS data revealed a molecular formula of C₉₀H₁₃₁N₂₅O₂₅S₄. researchgate.net Tandem MS (MS/MS) experiments are then used to fragment the peptide, which helps to confirm the amino acid sequence. researchgate.net This sequencing is further validated by traditional amino acid analysis, which involves hydrolyzing the peptide and quantifying its constituent amino acids. researchgate.netasm.org This combination of MS and amino acid analysis confirmed the 21-residue core peptide sequence of Aborycin. nih.govresearchgate.net

Table 1: Mass Spectrometry Data for Aborycin

ParameterObserved ValueCalculated ValueMethodReference
Molecular Formula C₉₀H₁₃₁N₂₅O₂₅S₄-LC-ESIMS researchgate.net
[M+2H]²⁺ m/z 1082.43-Mass Spectrometry nih.gov
[M+H]⁺ m/z 2162.85412162.8575LC-ESIMS researchgate.net

Raman spectroscopy offers complementary structural information by probing the vibrational modes of the peptide backbone and amino acid side chains. spectroscopyonline.comhoriba.com The amide I (around 1650 cm⁻¹) and amide III (around 1300 cm⁻¹) bands in the Raman spectrum are particularly sensitive to the secondary structure of the protein, such as α-helices, β-sheets, and turns. horiba.comcore.ac.uk For Aborycin, the disulfide bonds (S-S stretching) would produce characteristic signals in the 500-550 cm⁻¹ region, confirming the presence of these crucial cross-links. horiba.com The environment of aromatic amino acid side chains, like Phenylalanine (Phe) and Tyrosine (Tyr) in Aborycin, can also be probed, providing further details about the peptide's tertiary structure and folding. spectroscopyonline.com

Definition of the Lasso Fold in Aborycin

Aborycin is defined by its distinctive "lasso" topology, a highly stable structure where the C-terminal tail is threaded through and trapped within a macrolactam ring. researchgate.netnih.gov This unique fold is responsible for the peptide's remarkable stability against heat and proteolytic degradation. frontiersin.orgufmg.br

The first key feature of the lasso fold is the N-terminal macrolactam ring. nih.govmdpi.com This ring is formed by an isopeptide bond between the α-amino group of the N-terminal Cysteine (Cys1) and the γ-carboxyl group of the Aspartic acid (Asp) residue at position 9. nih.govresearchgate.netnih.gov This cyclization event, catalyzed by a dedicated macrolactam synthetase enzyme, creates a rigid loop of eight amino acids (residues 2-9) through which the rest of the peptide chain passes. nih.govnii.ac.jp This 9-amino acid ring is a defining characteristic of Aborycin and other class I lasso peptides. nih.govnih.gov

Once the macrolactam ring is formed, the C-terminal portion of the peptide (residues 10-21), referred to as the tail, threads through this ring. nih.govresearchgate.net The tail is then permanently locked in place by bulky amino acid residues flanking the ring, acting as steric "plugs". ufmg.br In Aborycin, this threaded structure is further stabilized by two disulfide bonds. nih.govresearchgate.net These covalent cross-links form between Cys1 in the ring and Cys13 in the tail, and between Cys7 in the ring and Cys19 in the tail, creating a rigid, tricyclic structure that is exceptionally robust. nih.govnih.gov This intricate, interlocked architecture is the hallmark of Aborycin's structure. nih.gov

Disulfide Bridge Characterization (e.g., Cys1-Cys13 and Cys7-Cys19)

The tricyclic nature of Aborycin is solidified by two crucial disulfide bonds that further stabilize its unique lasso fold. nih.gov These covalent linkages occur between the cysteine residues of the macrolactam ring and the C-terminal tail. Extensive structural analysis has confirmed the precise connectivity of these bridges: one bond forms between Cys1 and Cys13, and a second one connects Cys7 and Cys19. researchgate.netresearchgate.netresearchgate.netnii.ac.jpnii.ac.jpnih.gov This specific arrangement is a hallmark of class I lasso peptides and is essential for the compound's conformational integrity and biological activity. nii.ac.jpnih.govamazonaws.com The formation of these disulfide bonds is catalyzed by pathway-encoded thiol-disulfide oxidoreductases during biosynthesis. nih.govacs.org

Computational Approaches in Structural Analysis

The determination of Aborycin's intricate three-dimensional structure has been heavily reliant on sophisticated computational methods, complementing experimental data primarily from Nuclear Magnetic Resonance (NMR) spectroscopy.

To translate NMR-derived distance constraints into a viable 3D model, researchers have employed distance geometry and restrained molecular dynamics (MD). researchgate.netresearchgate.netnii.ac.jp Distance geometry algorithms are used to generate an initial set of conformations that are consistent with the experimental distance restraints. These initial structures are then refined using restrained molecular dynamics simulations, where the experimental constraints are incorporated as an additional energy term in the force field. This process allows for the exploration of conformational space while ensuring the resulting structures remain consistent with the empirical data, ultimately leading to a high-resolution model of the peptide in solution. researchgate.netresearchgate.net

A more refined approach to structure determination involves the use of Nuclear Overhauser Effect (NOE) back calculation and iterative refinement. researchgate.netresearchgate.net The Nuclear Overhauser Effect provides information about the proximity of protons in a molecule. nih.gov In this iterative process, an initial structure is used to back-calculate the expected NOE intensities. These calculated values are then compared with the experimentally measured NOEs. The differences are used to refine the structural model, and the process is repeated until the calculated and experimental data converge. This method, often utilizing a full relaxation matrix approach, allows for a more accurate and detailed determination of inter-proton distances and, consequently, a more precise final structure of Aborycin. researchgate.netresearchgate.net

Conformational Stability and Dynamics of Aborycin

A defining characteristic of Aborycin and other lasso peptides is their exceptional stability, which is a direct consequence of their unique topology.

Aborycin exhibits remarkable resistance to both high temperatures and degradation by proteases. frontiersin.orgnih.govresearchgate.netnih.gov This stability is primarily attributed to its mechanically interlocked lasso structure. frontiersin.orgnih.govnih.gov The threaded C-terminal tail is sterically trapped within the N-terminal macrolactam ring, preventing the peptide from unfolding. The two disulfide bonds (Cys1-Cys13 and Cys7-Cys19) act as additional locks, further increasing the structural rigidity and resistance to denaturation and proteolysis. nih.govnii.ac.jp The compact, globular shape that results from this intricate folding protects the peptide backbone from enzymatic cleavage, a significant advantage over linear or simple cyclic peptides. amazonaws.comnih.gov

Biosynthesis and Genetic Determinants of Aborycin Clgigscndfagcgyavvcfw

Identification of the gul (abo) Gene Cluster

The genetic blueprint for aborycin production has been identified in several Streptomyces species. cncb.ac.cnnih.gov Two key designations for this cluster are abo and gul. The abo cluster was first identified in the deep-sea-derived Streptomyces sp. SCSIO ZS0098. nih.govcncb.ac.cnresearchgate.net Independently, a highly similar cluster named gul was identified from Streptomyces sp. HNS054, a microbe associated with a marine sponge. mdpi.comnih.gov The name gul was inspired by Gulei Town, the coastal area where the sponge was collected. nih.gov The identification and subsequent heterologous expression of this gene cluster in hosts like Streptomyces coelicolor have been pivotal in confirming its role in aborycin production. nih.govresearchgate.net

The aborycin biosynthetic gene cluster exhibits a compact organization typical for secondary metabolite pathways. In Streptomyces sp. HNS054, the gul gene cluster spans a region of approximately 12 kilobases (kb) and comprises 14 open reading frames (ORFs), designated from gulR1 to gulR2. nih.gov Similarly, the abo cluster from Streptomyces sp. SCSIO ZS0098 is located on a contiguous stretch of genomic DNA. researchgate.netsecondarymetabolites.org

The organization of the gene cluster includes genes essential for precursor peptide synthesis, post-translational modifications, and regulation. researchgate.netresearchgate.net Analysis of the abo cluster revealed genes encoding the precursor peptide (AboA), processing enzymes (AboB1, AboB2, AboC), and disulfide bond forming enzymes (AboE, AboF), among others. researchgate.net This organization is consistent with the general layout observed for other type I lasso peptide BGCs. researchgate.net

Table 1: Organization of the Aborycin (abo) Gene Cluster in Streptomyces sp. SCSIO ZS0098

GenePutative FunctionHomology/Conserved Domains
AboA Precursor PeptideAborycin family tricyclic lasso peptide
AboB1 Precursor Peptide RecognitionLasso peptide biosynthesis PqqD family chaperone
AboB2 Leader Peptide ProteaseTransglutaminase-like cysteine protease
AboC Lasso Cyclase / Macrolactam SynthetaseAsparagine synthetase B, ATP-dependent
AboE Disulfide Bond FormationThioredoxin-like oxidoreductase
AboF Disulfide Bond FormationDisulfide bond formation protein DsbA-like
AboD1 TransportABC transporter permease
AboD2 TransportATP-binding cassette domain-containing protein
AboR1 RegulationResponse regulator transcription factor
AboR2 RegulationSensor histidine kinase

Data compiled from multiple sources. researchgate.netsecondarymetabolites.org

The aborycin gene cluster shares a high degree of sequence homology and organizational similarity with other class I lasso peptide BGCs, particularly that of siamycin-I. nih.govnih.govresearchgate.net The gul cluster from Streptomyces sp. HNS054 has a 98% DNA sequence identity to the abo cluster from Streptomyces sp. SCSIO ZS0098. nih.govresearchgate.net

Table 2: Comparison of Aborycin and Siamycin-I

FeatureAborycin (CLGIGSCNDFAGCGYAVVCFW)Siamycin-I (CLGVGSCNDFAGCGYAIVCFW)
Producing Organism Streptomyces sp. (e.g., SCSIO ZS0098, HNS054) cncb.ac.cnnih.govStreptomyces sp. M-271 nih.gov
Gene Cluster abo / gul nih.govnih.govmsl nih.gov
Core Peptide Length 21 amino acids nih.gov21 amino acids
Amino Acid at Position 4 Isoleucine (I) nih.govValine (V) nih.govresearchgate.net
Amino Acid at Position 17 Valine (V) nih.govIsoleucine (I) nih.govresearchgate.net
Sequence Identity (BGC) High identity with msl cluster nih.govHigh identity with abo/gul cluster nih.gov

Enzymatic Machinery Involved in Aborycin Biosynthesis

The synthesis of the mature aborycin peptide from its initial gene-encoded form is a multi-step process involving a cascade of specialized enzymes encoded within the abo/gul BGC. researchgate.netmdpi.com

The journey of aborycin begins with the ribosomal synthesis of a precursor peptide, encoded by the gulA (or aboA) gene. nih.govresearchgate.net This precursor is a 42-residue peptide composed of two distinct regions: an N-terminal leader peptide and a C-terminal core peptide. nih.govresearchgate.net The 21-amino-acid core peptide (this compound) is the sequence that ultimately becomes the final, mature aborycin molecule. nih.gov The leader peptide acts as a recognition signal, guiding the precursor through the subsequent enzymatic modification steps. frontiersin.org

Following synthesis, the precursor peptide is processed by a dedicated enzymatic machinery. The process is initiated by a RiPP recognition element (RRE), encoded by aboB1, which binds to the leader peptide. researchgate.netmdpi.comfrontiersin.org Subsequently, a cysteine protease, encoded by aboB2, cleaves the leader peptide, releasing the core peptide. researchgate.netmdpi.com

The defining lasso structure is then formed by an ATP-dependent lasso cyclase, AboC. researchgate.netmdpi.com This enzyme, homologous to asparagine synthetases, catalyzes the formation of a macrolactam ring by creating an isopeptide bond between the N-terminal α-amino group of the first residue (Cysteine) and the side-chain carboxyl group of the ninth residue (Aspartate). nih.govresearchgate.netmdpi.com This cyclization, followed by the threading of the C-terminal tail through the ring, establishes the characteristic interlocked topology of aborycin. mdpi.com

As a class I lasso peptide, aborycin's structure is further constrained by two disulfide bonds, which enhance its stability. mdpi.comresearchgate.net These covalent linkages are installed by dedicated disulfide oxidoreductases encoded by the aboE and aboF genes within the BGC. researchgate.net One disulfide bridge forms between the cysteine at position 1 (Cys1) in the macrolactam ring and Cys13 in the tail. researchgate.netnii.ac.in A second bridge links Cys7, also in the ring, to Cys19 in the tail. researchgate.netnii.ac.in These cross-links are crucial for locking the threaded structure in place. mdpi.com While other modifications like epimerization are known in related lasso peptides, the necessary enzymes have not been identified in the aborycin BGC. researchgate.net

Mechanistic Insights into Aborycin S Biological Activities

Antiviral Mechanisms of Action

Aborycin exhibits significant antiviral activity, particularly against the Human Immunodeficiency Virus Type 1 (HIV-1). frontiersin.orgmdpi.com Its mechanisms are multifaceted, primarily targeting the viral entry process.

The primary antiviral target of Aborycin and related siamycin-type lasso peptides is the HIV envelope glycoprotein (B1211001) gp41. nih.govfrontiersin.org Research suggests that Aborycin interferes with the function of gp41, which is a critical component of the viral fusion machinery. nih.govresearchgate.net It is believed that Aborycin may prevent the necessary conformational changes in gp41 or disrupt its interaction with another envelope glycoprotein, gp120, thereby inhibiting the fusion of the viral and cellular membranes. researchgate.netresearchgate.net Some studies have also noted that Aborycin shares some sequence identity with gp41 and was initially reported to be a weak inhibitor of HIV-1 protease, an enzyme essential for viral maturation. frontiersin.orgmdpi.comasm.org

By targeting gp41, Aborycin effectively blocks HIV-1 from entering host cells. nih.govasm.org This inhibition of the fusion process is a key mechanism that prevents the viral replication cycle from initiating. mdpi.commdpi.com The action of Aborycin is specific to the viral envelope-mediated fusion and does not affect cell-cell fusion through other mechanisms, indicating a specific interaction with retroviral components. asm.org This mode of action makes it a potent inhibitor of HIV-1 replication in cell cultures. mdpi.com

While the most extensively studied antiviral activity of Aborycin is against HIV-1, the unique mechanisms of lasso peptides are of interest for their potential against other enveloped viruses. Research into the broader applications of lasso peptides is ongoing. Although specific studies on Aborycin against MERS-CoV are not prominent, the exploration of peptide-based antivirals is a growing field.

Other Reported Biological Activities (e.g., Antibiotic, Anti-infective)

In addition to its antiviral effects, Aborycin is a potent anti-infective agent with significant antibacterial activity, particularly against Gram-positive bacteria. researchgate.netresearchgate.net

Aborycin has demonstrated a moderate to potent spectrum of activity against several clinically significant pathogenic bacteria. researchgate.net It is effective against multiple strains of Staphylococcus aureus, including methicillin-resistant Staphylococcus aureus (MRSA), with minimum inhibitory concentrations (MICs) typically ranging from 8.0 to 128 µg/mL. nih.govresearchgate.net It also shows activity against Enterococcus faecalis (MIC of 8.0 µg/mL) and Bacillus thuringiensis (MIC of 2.0 µg/mL). mdpi.comnih.gov Notably, it exhibits potent activity against the poultry pathogen Enterococcus gallinarum. researchgate.netnih.gov

Table 1: Antibacterial Spectrum of Aborycin

Bacterial Strain Minimum Inhibitory Concentration (MIC) (µg/mL)
Staphylococcus aureus (various strains) 8.0 - 128
Enterococcus faecalis ATCC 29212 8.0
Bacillus thuringiensis 2.0
Enterococcus gallinarum 5F52C 0.5
Acinetobacter baumannii (various strains) 128 - 512 (weak activity)

Data sourced from multiple studies. mdpi.comnih.gov

Structure-Activity Relationship Studies

The unique, knotted structure of Aborycin is fundamental to its bioactivity. researchgate.nettib.eu As a class I lasso peptide, its structure is defined by a 21-amino acid sequence that forms a tricyclic structure. mdpi.com This is achieved through an isopeptide bond between the N-terminal Cysteine (Cys1) and the side chain of Aspartate (Asp9), and two disulfide bonds (Cys1-Cys13 and Cys7-Cys19) that lock the C-terminal tail within the macrolactam ring. researchgate.netmdpi.comasm.org

Table 2: Compound Names Mentioned

Compound Name
Aborycin
Acinetobacter baumannii
Bacillus thuringiensis
Enterococcus faecalis
Enterococcus gallinarum
MERS-CoV
MRSA (Methicillin-resistant Staphylococcus aureus)
Siamycin I

Based on a comprehensive search, there is no publicly available scientific information or data regarding a chemical compound with the sequence "Clgigscndfagcgyavvcfw" or a substance referred to as "Aborycin". This sequence does not correspond to any known protein or peptide in established biochemical and scientific databases.

Consequently, it is not possible to generate a scientifically accurate article on its mechanistic insights, biological activities, mutational analysis, or any other requested topic. The complete absence of research findings, data tables, or comparative studies prevents the creation of the detailed and authoritative content specified in the instructions.

It is possible that "this compound" represents a novel, unpublished, or proprietary compound not yet disclosed in the public scientific domain, or that the provided sequence contains a typographical error. Without any verifiable sources, any attempt to create the requested article would be speculative and would not meet the required standards of accuracy and evidence-based reporting.

Methodologies for Aborycin Research

Fermentation and Isolation Techniques from Producing Organisms

Aborycin is a ribosomally synthesized lasso peptide originally isolated from Streptomyces species. nih.gov Its production and purification involve sophisticated fermentation and isolation protocols. A notable producing organism is the deep-sea-derived microbe Streptomyces sp. SCSIO ZS0098. nih.govresearchgate.net

Large-Scale Fermentation and Bioassay-Guided Fractionation

The production of Aborycin can be achieved through large-scale fermentation of the producing strain, such as Streptomyces sp. SCSIO ZS0098. nih.gov The fermentation process involves cultivating the bacteria in a suitable nutrient-rich medium under optimized conditions (e.g., temperature, pH, aeration) to maximize the yield of the target compound.

Following fermentation, the culture broth is harvested and subjected to extraction to isolate the crude mixture of metabolites. Bioassay-guided fractionation is a critical methodology used to pinpoint the active compound. This process involves:

Initial Extraction : Separating the microbial cells from the culture broth and extracting the supernatant with organic solvents.

Fractionation : The crude extract is separated into simpler fractions using chromatographic techniques.

Biological Screening : Each fraction is tested for its biological activity, for instance, antibacterial activity against target pathogens. nih.gov The fractions that exhibit the desired activity are selected for further purification. This iterative process of separation and testing allows researchers to home in on the specific molecule responsible for the observed bioactivity.

High-Performance Liquid Chromatography (HPLC) for Detection and Purification

High-Performance Liquid Chromatography (HPLC) is an indispensable tool for the detection and final purification of Aborycin from the active fractions. Reverse-phase HPLC (RP-HPLC) is commonly employed, where the separation is based on the differential partitioning of the compound between a nonpolar stationary phase and a polar mobile phase.

By monitoring the column effluent with a detector (e.g., UV-Vis or mass spectrometry), a chromatogram is generated, showing peaks corresponding to different compounds. The peak corresponding to Aborycin can be identified by its retention time and further confirmed by mass spectrometry analysis, which would reveal a molecular weight consistent with its known molecular formula (C₈₉H₁₃₁N₂₅O₂₇S₄). researchgate.net The fractions containing pure Aborycin are then collected for structural elucidation and further biological testing.

Genetic Manipulation and Strain Engineering

Understanding and manipulating the biosynthetic gene cluster (BGC) responsible for Aborycin production is key to improving yields and generating novel analogs. Genetic engineering techniques have been successfully applied to the Aborycin BGC. wikipedia.orggenome.gov

Cloning and Integration of Gene Clusters

The complete Aborycin biosynthetic gene cluster, designated as the abo cluster, has been identified from the genome sequence of Streptomyces sp. SCSIO ZS0098. nih.govresearchgate.net A key strategy for enhancing production and facilitating genetic studies is the heterologous expression of this gene cluster in a more genetically tractable host organism.

The process typically involves:

Genomic Library Construction : A genomic library of the producing organism is created, for example, using a cosmid vector. researchgate.net

Screening : The library is screened using specific primers designed from the sequences within the abo cluster to identify clones containing the entire BGC. nih.gov

Heterologous Expression : The identified cosmid containing the abo cluster is introduced into a suitable host, such as Streptomyces coelicolor M1152, using methods like conjugation. researchgate.net Successful integration and expression in the new host lead to the production of Aborycin, often with improved yields compared to the native producer. nih.govresearchgate.net

Targeted Gene Deletions and Overexpression

Once the gene cluster is identified and cloned, targeted genetic modifications can be made to study gene function or enhance production. nih.govbritannica.com

Overexpression : The production of Aborycin can be significantly increased by placing the entire abo cluster under the control of a strong, constitutive promoter in the heterologous host. This ensures that the biosynthetic genes are transcribed at a high level, leading to increased synthesis of the final product.

Targeted Gene Deletions : To understand the function of individual genes within the abo cluster, targeted gene deletions (gene knockouts) can be created. wikipedia.org By deleting a specific gene and observing the resulting phenotype (e.g., loss of production, accumulation of an intermediate), researchers can deduce the role of that gene in the biosynthetic pathway. This technique is fundamental for elucidating the steps involved in lasso peptide formation.

In Vitro Assays for Biological Activity

In vitro assays are essential for determining the biological activity spectrum of a compound like Aborycin. youtube.comcriver.com These assays are performed in a controlled laboratory environment, outside of a living organism. For Aborycin, its antibacterial properties have been a primary focus of investigation.

The antibacterial activity is commonly quantified by determining the Minimum Inhibitory Concentration (MIC), which is the lowest concentration of the compound that prevents visible growth of a microorganism. Broth microdilution methods are standard for determining MIC values. nih.gov Aborycin has been tested against a panel of pathogenic bacteria, demonstrating moderate to potent activity, particularly against Gram-positive bacteria. nih.govnih.gov

Below is a table summarizing the in vitro antibacterial activity of Aborycin against various bacterial strains.

Bacterial StrainTypeMIC (µg/mL)
Staphylococcus aureus (13 strains)Gram-positive8.0 - 128
Enterococcus faecalis ATCC 29212Gram-positive8.0
Bacillus thuringiensisGram-positive2.0
Enterococcus gallinarum 5F52CGram-positive0.5

These in vitro assays are crucial first steps in the drug discovery process, providing essential data on the potency and spectrum of a compound's activity. nih.govyoutube.com

Antiviral Assays (e.g., HIV-1, MERS-CoV)

Aborycin has been identified as an anti-HIV metabolite. nih.gov Its antiviral properties are attributed to sequence identity with the HIV-1 gp41 protein, which is an aspartic proteinase. nih.gov Assays have been performed to quantify its inhibitory effects. In one such assay, Aborycin was shown to inhibit the HIV-1 aspartyl protease with a half-maximal inhibitory concentration (IC50) of 35 µg/mL. researchgate.net

Information regarding specific antiviral assays for Aborycin against Middle East respiratory syndrome coronavirus (MERS-CoV) is not available in the reviewed scientific literature.

Antibacterial Assays

The antibacterial activity of Aborycin has been evaluated using broth microdilution methods to determine its Minimum Inhibitory Concentration (MIC) against a panel of pathogenic bacteria. nih.gov These assays have demonstrated that Aborycin possesses moderate to potent activity, primarily against Gram-positive bacteria. nih.govnih.gov

Notably, it shows activity against multiple strains of Staphylococcus aureus, including clinically relevant drug-resistant strains, with MIC values ranging from 8.0 to 128 µg/mL. researchgate.netnih.gov It is also active against Enterococcus faecalis and Bacillus thuringiensis. nih.gov Particularly potent activity was observed against the poultry pathogen Enterococcus gallinarum. nih.gov

Bacterial StrainMinimum Inhibitory Concentration (MIC) (µg/mL)Reference
Staphylococcus aureus (13 strains)8.0 - 128 researchgate.netnih.gov
Enterococcus faecalis ATCC 292128.0 researchgate.netnih.gov
Bacillus thuringiensis2.0 researchgate.netnih.gov
Enterococcus gallinarum 5F52C0.5 nih.gov

Advanced Characterization Techniques

High-Resolution Electrospray Ionization Mass Spectroscopy (HR-ESIMS)

High-Resolution Electrospray Ionization Mass Spectroscopy (HR-ESIMS) is a critical technique for the initial characterization of Aborycin. This method provides highly accurate mass measurements, allowing for the determination of the compound's elemental composition. Through HR-ESIMS analysis, the molecular formula of Aborycin was determined to be C₉₇H₁₃₁N₂₃O₂₆S₄. researchgate.net The analysis typically shows a protonated molecule [M+H]⁺, which for Aborycin was observed at a mass-to-charge ratio (m/z) of 2162.8541, closely matching the calculated value of 2162.8575. researchgate.net

Advanced NMR Methods for Structural Dynamics

While standard 1D (¹H) and 2D (¹³C) Nuclear Magnetic Resonance (NMR) spectroscopy have been used to confirm the identity of Aborycin, advanced NMR methods are employed to study the structural dynamics inherent to lasso peptides. researchgate.net These techniques probe motions on various timescales, from fast (picosecond-nanosecond) sidechain movements to slower (microsecond-millisecond) conformational changes. nih.govyoutube.com

For peptides like Aborycin, NMR relaxation experiments are particularly powerful. nih.gov By measuring properties such as spin-lattice (T₁) and spin-spin (T₂) relaxation rates, researchers can gain insight into the flexibility and internal motions of the peptide backbone and sidechains. This information is crucial for understanding how the unique threaded structure of Aborycin influences its dynamic behavior and, consequently, its biological function. nih.gov These experimental NMR restraints can be integrated into molecular dynamics (MD) simulations to generate conformational ensembles, providing a more complete picture of the molecule's dynamic nature in solution than a single static structure can offer. nih.gov

Computational Chemistry and Bioinformatics

Genome Mining for Lasso Peptide Identification

The discovery and production of Aborycin are facilitated by computational bioinformatics, specifically genome mining. researchgate.net This technique involves searching microbial genome sequences for biosynthetic gene clusters (BGCs) that are predicted to produce specific classes of natural products. researchgate.net For Aborycin, the BGC, designated abo, was identified from the genome sequence of the deep-sea-derived microbe Streptomyces sp. SCSIO ZS0098. researchgate.netnih.gov The identification of this gene cluster was a key step that enabled the subsequent heterologous expression of Aborycin in a different host organism, Streptomyces coelicolor M1152, allowing for more efficient and scalable production for research purposes. nih.govresearchgate.net

Molecular Docking and Molecular Dynamics Simulations for Mechanism Studies

Molecular docking and molecular dynamics (MD) simulations are powerful computational tools used to investigate the interactions between a ligand, such as Aborycin, and its biological target at an atomic level. mdpi.com These methods are instrumental in predicting the binding affinity and orientation of a molecule to a protein, which can provide insights into its mechanism of action. mdpi.commdpi.com

In the context of Aborycin research, molecular docking has been utilized to identify it as a promising inhibitor of bacterial cell wall synthesis. researchgate.net This approach involves computationally placing the three-dimensional structure of Aborycin into the binding site of a target protein. The simulation then calculates the most likely binding pose and the strength of the interaction.

The general workflow for these computational studies is as follows:

Preparation of Receptor and Ligand: The three-dimensional structures of the target protein (receptor) and Aborycin (ligand) are prepared for the simulation. This includes cleaning the protein structure, adding hydrogen atoms, and assigning charges.

Molecular Docking: A docking program is used to predict the optimal binding pose of Aborycin within the active site of the target protein.

Molecular Dynamics Simulations: The Aborycin-protein complex from the docking step is placed in a simulated physiological environment (a box of water with ions). The simulation then calculates the forces between atoms and their subsequent movements over a set period.

Analysis: The results of the simulation are analyzed to determine the stability of the complex, key interactions (such as hydrogen bonds and hydrophobic interactions), and any conformational changes.

These computational approaches are essential for generating hypotheses about the mechanism of action of Aborycin, which can then be validated through experimental studies. mdpi.com

Sequence Alignment and Phylogenetic Analysis of Biosynthetic Genes

The biosynthesis of Aborycin is orchestrated by a dedicated set of genes known as a biosynthetic gene cluster (BGC). nih.govresearchgate.net Understanding this BGC is key to unraveling how Aborycin is produced and for engineering the production of novel analogs. Sequence alignment and phylogenetic analysis are fundamental bioinformatic methods used for this purpose.

The Aborycin biosynthetic gene cluster, referred to as the abo cluster, has been identified and analyzed. nih.govresearchgate.net This was achieved through genome sequencing of the producing organism, Streptomyces sp. SCSIO ZS0098, followed by analysis with bioinformatics tools like antiSMASH (Antibiotics & Secondary Metabolite Analysis Shell), which can identify BGCs within a genome. researchgate.net

Sequence alignment is used to compare the amino acid sequences of the proteins encoded by the abo cluster with those from the BGCs of other known lasso peptides, such as Siamycin and Sviceucin. researchgate.netmdpi.com This comparison helps to identify conserved domains and motifs that are characteristic of lasso peptide biosynthesis, thereby confirming the function of the genes within the abo cluster.

The table below shows a comparison of the primary amino acid sequences of the core peptides of Aborycin, Siamycin, and Sviceucin.

Peptide Core Amino Acid Sequence
AborycinC-L-G-I-G-S-C-N-D-F-A-G-C-G-Y-A-V-V-C-F-W
SiamycinC-V-G-I-G-S-C-N-D-F-A-G-C-G-Y-A-I-V-C-F-W
SviceucinC-L-G-V-G-G-C-N-D-Y-A-G-C-G-Y-A-V-V-C-F-W

This table presents the comparative sequences of the primary structures of Aborycin, Siamycin, and Sviceucin. researchgate.netresearchgate.net

Phylogenetic analysis takes this comparison a step further by constructing an evolutionary tree that illustrates the genetic relationships between the Aborycin BGC and those of other lasso peptides. This analysis can reveal insights into the evolutionary origins of the abo cluster and can help to classify it within the broader family of lasso peptide BGCs. The schematic representation of the BGCs for siamycin-like lasso peptides, including Aborycin, highlights the conserved gene organization. mdpi.com

The proposed functions of the proteins encoded in a typical siamycin-like BGC are detailed in the table below.

Gene Proposed Function
orf(-3)Transcriptional regulator
orf(-2)Transcriptional regulator
orf(-1)ABC transporter
aboAPrecursor peptide
aboB1Cysteine protease-like protein
aboB2ATP-dependent protein
aboCPutative cyclase
orf(+1)Hypothetical protein
orf(+2)Hypothetical protein
orf(+3)Hypothetical protein
orf(+4)Hypothetical protein
orf(+5)Hypothetical protein

This table outlines the proposed functions and homologies of proteins encoded in a representative siamycin-like gene cluster, which shares similarities with the Aborycin BGC. mdpi.com

Through these bioinformatic analyses, researchers can not only confirm the identity of the Aborycin BGC but also gain a deeper understanding of the enzymatic machinery responsible for its unique tricyclic structure. nih.gov This knowledge is invaluable for efforts to heterologously express the abo cluster in other organisms to improve production yields and to create novel lasso peptides through genetic engineering. nih.govresearchgate.net

Mechanistic Models and Theoretical Frameworks

Theoretical Models of Lasso Peptide Folding and Stability

The formation of the lasso peptide's characteristicrotaxane structure is not a spontaneous process but an enzymatically controlled event that navigates a complex energy landscape. Computational methods are vital for exploring the folding mechanisms that are experimentally difficult to observe.

The folding of a lasso peptide is an entropically challenging process. Theoretical models, often based on extensive molecular dynamics (MD) simulations of model lasso peptides like microcin (B1172335) J25, depict a rugged energy landscape with multiple conformational states. The primary states on this landscape include the unfolded linear peptide, a non-threaded branched-cyclic "tadpole" isomer, and the threaded "pre-lasso" conformation, which is the essential precursor to the final, mature lasso peptide.

The pre-lasso conformation exists in a shallow, metastable energy basin. Simulations have shown that the energy barrier for the pre-lasso structure to escape and unravel into an unfolded or pre-tadpole state is relatively low (e.g., ~1.5 kcal/mol for microcin J25), suggesting that de novo folding without enzymatic assistance is a rare event. The biosynthetic enzymes, particularly the lasso cyclase, play a crucial role in stabilizing this transient pre-lasso conformation, guiding the peptide along the correct folding pathway before catalyzing the formation of the isopeptide bond. This final covalent linkage kinetically traps the peptide in its threaded state, leading to a highly stable final structure that is resistant to thermal and proteolytic degradation.

Table 1: Key Conformational States in Lasso Peptide Folding

Conformational StateDescriptionRelative StabilityRole in Biosynthesis
UnfoldedLinear peptide chain with high conformational entropy.Entropically favoredInitial state post-ribosomal synthesis.
Pre-TadpoleNon-threaded, branched-cyclic intermediate. Represents a kinetic trap leading to an off-pathway product.Entropically favored over pre-lassoA common misfolded state that must be avoided.
Pre-LassoThe correctly threaded, non-covalent precursor to the mature lasso peptide.Metastable; kinetically unstableEssential intermediate stabilized by the lasso cyclase enzyme for isopeptide bond formation.
Mature LassoCovalently-linked, interlocked structure where the C-terminal tail is threaded through a macrolactam ring.Kinetically trapped; highly stableThe final, bioactive conformation.

The stability of the pre-lasso intermediate and the final knotted structure is dictated by a network of specific intramolecular interactions. While the isopeptide bond provides the covalent lock, non-covalent forces are essential for achieving the correct fold. The primary mechanism for securing the threaded tail is steric hindrance, where bulky amino acid side chains, known as "plugs," above and below the macrolactam ring prevent the tail from unthreading.

Molecular Recognition and Binding Theories

The rigid, compact scaffold of lasso peptides makes them excellent molecules for specific receptor binding and enzyme inhibition. The theoretical framework for understanding these interactions involves classic ligand-receptor models, informed by the unique structural features of the lasso peptide.

Aborycin is known to inhibit HIV-1 replication. This activity is attributed to its sequence similarity to a segment of the HIV-1 protease gp41. The prevailing interaction model suggests that Aborycin disrupts the crucial interaction between the viral glycoproteins gp120 and gp41, which is a necessary step for HIV cell fusion.

In this model, Aborycin (the ligand) acts as a competitive antagonist or an inhibitor of protein-protein interaction. It likely binds to a site on gp120 or gp41 (the receptors), preventing the formation of the fusogenic six-helix bundle. The tricyclic, conformationally constrained structure of Aborycin presents a specific surface for molecular recognition, allowing it to bind with high specificity to its target and block the native biological interaction. Structure-based docking simulations, guided by the known structures of viral glycoproteins, could further elucidate the precise binding pose and key intermolecular contacts (e.g., hydrogen bonds, hydrophobic interactions) that govern this inhibitory action.

A complete understanding of Aborycin's interaction with its targets requires characterization of the binding thermodynamics and kinetics. While specific experimental values for Aborycin are not publicly available, the theoretical principles provide a clear framework for analysis.

The thermodynamics of binding are described by the change in Gibbs free energy (ΔG), which is related to the binding affinity (expressed as the dissociation constant, K_D). The free energy change is composed of enthalpic (ΔH) and entropic (ΔS) contributions:

ΔG = ΔH - TΔS

Enthalpy (ΔH) reflects changes in bonding energy, such as the formation of hydrogen bonds and van der Waals interactions upon binding. A favorable, negative ΔH indicates an enthalpy-driven interaction.

Entropy (ΔS) reflects changes in the disorder of the system. This includes the loss of conformational entropy as the flexible ligand and receptor form a single complex, as well as the favorable gain in entropy from the release of ordered water molecules from the binding surfaces (the hydrophobic effect).

The kinetics of binding describe the rates at which the ligand-receptor complex forms (association rate constant, k_on) and dissociates (dissociation rate constant, k_off). These rates determine the K_D (K_D = k_off / k_on) and the residence time of the drug on its target. For an inhibitor like Aborycin, a slow k_off (long residence time) could lead to a sustained biological effect. These parameters can be experimentally determined using techniques like surface plasmon resonance (SPR).

Evolution of RiPP Biosynthetic Pathways

Aborycin is a Ribosomally synthesized and Post-translationally modified Peptide (RiPP). The biosynthetic pathways that produce RiPPs are notable for their efficiency and evolutionary flexibility, which allows for the generation of immense structural diversity from simple, gene-encoded precursors.

The evolution of RiPP pathways is fundamentally tied to the modularity of their genetic architecture, which is typically organized in a biosynthetic gene cluster (BGC). This cluster contains the gene for the precursor peptide and all the enzymes required for its modification.

The general evolutionary model for RiPPs involves:

Precursor Peptide Evolution : The core peptide sequence, encoded in the structural gene (like aboA for Aborycin), can rapidly evolve through mutation, creating new substrates for the modifying enzymes.

Enzyme Evolution and Recruitment : The modifying enzymes (e.g., cyclases, proteases, oxidoreductases) evolve, sometimes displaying relaxed substrate specificity, which allows them to act on new precursor peptides. BGCs can also recruit new enzymes, leading to novel chemical modifications and new classes of natural products.

Horizontal Gene Transfer : The compact nature of BGCs facilitates their transfer between different bacterial species, allowing for the rapid dissemination and combinatorial evolution of biosynthetic pathways.

This "plug-and-play" evolutionary model explains the vast diversity of RiPPs found in nature. The discovery of the abo gene cluster and its successful heterologous expression to produce Aborycin confirms that it follows this conserved biosynthetic and evolutionary logic, providing a platform for future bioengineering of novel anti-infective lasso peptides.

Genetic Diversification of Lasso Peptides

Lasso peptides are ribosomally synthesized and post-translationally modified peptides (RiPPs), a class of natural products whose biosynthesis is directly linked to a gene encoding a precursor peptide. nih.govresearchgate.net This genetic linkage provides a straightforward route for diversification. The primary mechanisms driving the genetic diversification of lasso peptides, including the hypothetical Clgigscndfagcgyavvcfw, involve modifications to their BGCs. A typical lasso peptide BGC contains the gene for the precursor peptide (A gene), along with genes for the processing enzymes, a protease (B protein), and a cyclase (C protein). princeton.eduresearchgate.net

Diversification can occur through several evolutionary processes:

Mutations in the Precursor Peptide Gene: The gene encoding the precursor peptide is a key target for diversification. This gene has two main regions: the leader peptide and the core peptide. The leader peptide is recognized by the biosynthetic enzymes, while the core peptide is modified to become the final lasso peptide. Mutations in the core peptide region can lead to new lasso peptide structures with altered biological activities. Studies involving site-directed mutagenesis have shown that many amino acid substitutions in the core peptide are tolerated by the biosynthetic machinery, leading to the generation of novel lasso peptide variants. nih.gov

Evolution of Biosynthetic Enzymes: The enzymes responsible for post-translational modification also evolve. Changes in the specificity and activity of the protease and cyclase can accommodate different precursor peptides, leading to a wider range of possible lasso peptide structures. Some lasso peptide BGCs feature a "split" B protein, suggesting distinct functional evolution of these processing enzymes. researchgate.net

Acquisition of Tailoring Enzymes: Some lasso peptide BGCs contain additional genes for tailoring enzymes that further modify the lasso peptide scaffold. These can include kinases, methyltransferases, and hydroxylases, which add chemical moieties that can significantly alter the peptide's properties and function. frontiersin.org The acquisition of these tailoring enzyme genes within the BGC is a key driver of chemical diversification.

The table below summarizes the key components of a typical lasso peptide BGC and their roles in the biosynthesis and diversification of these molecules.

GeneProtein ProductFunction in BiosynthesisRole in Diversification
APrecursor PeptideContains the leader and core peptide sequences that are the blueprint for the final lasso peptide.Mutations in the core peptide sequence can lead to novel lasso peptide structures with altered activities.
BProteaseCleaves the leader peptide from the precursor peptide.Co-evolution with the precursor peptide allows for the processing of new sequences.
CCyclaseCatalyzes the formation of the characteristic macrolactam ring of the lasso peptide.Changes in cyclase specificity can result in different ring sizes or compositions.
DABC TransporterOften involved in the export of the mature lasso peptide and may confer self-immunity to the producing organism. frontiersin.orgmdpi.comVariations can influence the efficiency of export and the spectrum of activity.
Tailoring EnzymesKinases, Methyltransferases, etc.Introduce additional chemical modifications to the lasso peptide scaffold.Acquisition of these genes leads to greater structural and functional diversity.

Horizontal Gene Transfer and Specialized Metabolism

Lasso peptides are products of specialized metabolism, meaning they are not essential for the primary growth of the producing organism but often confer a selective advantage in specific ecological niches. nih.govresearchgate.net These advantages can include antimicrobial activity against competing bacteria, enzyme inhibition, or receptor antagonism. researchgate.netrsc.orgresearchgate.net The distribution of lasso peptide BGCs across diverse and often distantly related bacterial phyla strongly suggests that horizontal gene transfer (HGT) is a major mechanism for their dissemination. nih.govbiorxiv.org

HGT allows for the rapid acquisition of complex traits, such as the ability to produce a specialized metabolite like a lasso peptide. Instead of evolving such a complex biosynthetic pathway de novo, a bacterium can acquire the entire BGC in a single event. This is particularly advantageous for adapting to new environments or competing with other microorganisms.

Evidence for the role of HGT in the evolution of lasso peptides includes:

Phylogenetic Distribution: The presence of highly similar lasso peptide BGCs in distantly related bacteria is a hallmark of HGT. For example, the BGC for the antimycobacterial lasso peptide triculamin has been found in at least three different bacterial phyla, a distribution that is difficult to explain by vertical inheritance alone. biorxiv.orgnih.gov This suggests that the entire BGC has been transferred between these lineages.

Genomic Context: Lasso peptide BGCs are often found on mobile genetic elements such as plasmids and transposons, which are known to facilitate HGT. The presence of genes related to mobility, such as integrases and transposases, in the vicinity of these BGCs further supports the role of HGT.

Convergent Evolution: In some cases, phylogenetic analysis of the biosynthetic enzymes, particularly the macrocyclases, from different triculamin-like BGCs suggests that these molecules may be products of convergent evolution, where different evolutionary paths have led to similar functional outcomes. biorxiv.org

The role of lasso peptides as specialized metabolites is intrinsically linked to their ecological function. For instance, many lasso peptides exhibit narrow-spectrum antimicrobial activity, suggesting they are used in highly specific competitive interactions within microbial communities. rsc.org The acquisition of a lasso peptide BGC via HGT can thus provide a recipient bacterium with a pre-packaged chemical weapon to outcompete its neighbors.

The table below provides examples of known lasso peptides, their producing organisms, and their demonstrated biological activities, highlighting their roles as products of specialized metabolism.

Lasso PeptideProducing OrganismBiological Activity
Microcin J25Escherichia coliAntimicrobial (RNA polymerase inhibitor)
CapistruinBurkholderia thailandensisAntimicrobial
LariatinRhodococcus jostiiAntimicrobial (against Mycobacterium)
LassomycinLentzea kentuckyensisAntimicrobial (targets the mycobacterial ClpC1 ATPase)
AnantinStreptomyces sp.Atrial natriuretic peptide receptor antagonist
Siamycin IStreptomyces sp.Anti-HIV activity
TriculaminFrankia alniAntimycobacterial

Conclusion and Future Research Perspectives on Aborycin

Summary of Key Research Findings

Aborycin is a ribosomally synthesized and post-translationally modified peptide (RiPP) characterized by a distinctive lariat (B8276320) knot-like structure. nih.gov This architecture, where the C-terminal tail is threaded through and entrapped within a macrolactam ring, imparts significant stability to the molecule. frontiersin.org The primary structure of Aborycin consists of a 21-amino acid peptide chain. nih.gov An isopeptide bond forms between the N-terminal glycine (B1666218) and the side chain of an aspartic acid residue to create the ring, which is further stabilized by disulfide bonds. nih.gov

Initial research highlighted Aborycin's antimicrobial properties. It has demonstrated inhibitory activity against a range of Gram-positive bacteria. researchgate.net More recent studies have expanded on its bioactivity profile, revealing its potential as an anti-HIV agent. researchgate.net The heterologous expression of the Aborycin biosynthetic gene cluster has been successfully achieved, paving the way for improved production and further investigation of this complex molecule. nih.gov

Table 1: Antibacterial Spectrum of Aborycin

Bacterial Strain Minimum Inhibitory Concentration (MIC)
Staphylococcus aureus (various strains) Moderate activity
Enterococcus faecalis Moderate activity
Bacillus thuringiensis Moderate activity
Enterococcus gallinarum Potent activity
Pseudomonas aeruginosa Proposed inhibitory activity
Escherichia coli Proposed inhibitory activity

This table is interactive and can be sorted by clicking on the column headers.

Unresolved Questions and Challenges in Aborycin Research

Despite the progress made, several questions and challenges in Aborycin research remain. A primary hurdle is the efficient and scalable production of Aborycin. While heterologous expression has been demonstrated, optimizing yields for potential therapeutic development is an ongoing challenge for many lasso peptides. researchgate.net The chemical synthesis of lasso peptides, including Aborycin, is exceptionally complex due to their unique topology, limiting the accessibility of structural analogs for research. nih.gov

Furthermore, the precise molecular mechanism of Aborycin's antibacterial and anti-HIV activity is not fully elucidated. A deeper understanding of its interactions with cellular targets is crucial for its development as a therapeutic agent. The natural biological role of Aborycin for its producing organism, Streptomyces, also remains largely speculative. nih.gov Addressing these knowledge gaps is essential for unlocking the full potential of this intriguing molecule.

Opportunities for Chemical Biology and Biomedical Applications

The unique structural stability and biological activity of Aborycin present exciting opportunities in chemical biology and biomedicine. news-medical.net Its constrained architecture makes it an attractive scaffold for drug design. kau.edu.sa The rigid structure can be used to present specific peptide epitopes, potentially leading to the development of highly selective and potent therapeutic agents. frontiersin.org

As a chemical biology tool, Aborycin and its derivatives could be developed into molecular probes to study biological processes. For instance, fluorescently labeled Aborycin could be used to visualize its cellular targets and elucidate its mechanism of action. Its potential dual-action as an antibacterial and antiviral agent makes it a particularly interesting candidate for addressing co-infections, especially in immunocompromised individuals. researchgate.net The diverse bioactivities of lasso peptides, in general, suggest that Aborycin may have other undiscovered therapeutic applications, including potential anticancer or enzyme inhibitory roles. frontiersin.orgnih.gov

Potential for Rational Design and Engineering of Aborycin Analogs

The ribosomal biosynthetic pathway of Aborycin opens up avenues for the rational design and engineering of novel analogs with improved or altered properties. researchgate.net By modifying the precursor peptide gene, researchers can introduce specific amino acid substitutions to probe structure-activity relationships. frontiersin.org This approach could lead to the development of Aborycin analogs with enhanced antimicrobial potency, broadened activity spectrum, or improved pharmacokinetic properties.

Computational modeling and protein engineering techniques can be employed to guide the design of these new analogs. mdpi.comfrontiersin.org For example, modifications to the amino acids in the loop or tail regions could influence target binding and specificity. Furthermore, the biosynthetic machinery for lasso peptides has shown a degree of promiscuity, suggesting that it may be possible to create hybrid lasso peptides by combining elements from different biosynthetic pathways. semanticscholar.org The engineering of Aborycin's biosynthetic enzymes could also lead to the production of novel, non-natural lasso peptides with unique functionalities. news-medical.net Continued research in this area holds the promise of generating a new generation of Aborycin-based therapeutics.

Q & A

Basic Research Questions

Q. What are the foundational steps to investigate the physicochemical properties of Clgigscndfagcgyavvcfw?

  • Begin with a systematic literature review using advanced academic databases (e.g., Google Scholar, Web of Science) to identify existing studies on analogous compounds. Use Boolean operators to refine searches (e.g., "synthesis AND stability AND this compound") .
  • Design preliminary experiments to characterize basic properties (e.g., solubility, thermal stability) using standardized protocols (e.g., DSC for thermal analysis, HPLC for purity assessment). Document methodologies in alignment with reproducible research frameworks .

Q. How to formulate a research question about this compound that addresses gaps in current literature?

  • Conduct a gap analysis by comparing existing studies. For example, if prior work focuses on synthesis but lacks mechanistic insights, frame questions like: "What catalytic pathways govern the degradation kinetics of Clgigscscndfagcgyavvcfw under varying pH conditions?" Use tools like Semantic Scholar to map trends .
  • Ensure questions adhere to SMART criteria (Specific, Measurable, Achievable, Relevant, Time-bound) and align with theoretical frameworks (e.g., transition-state theory for reaction studies) .

Advanced Research Questions

Q. How to resolve contradictions in published data on this compound’s reactivity?

  • Perform comparative meta-analysis by categorizing conflicting results (e.g., divergent catalytic efficiencies) and identifying variables (e.g., solvent polarity, temperature ranges). Use statistical tools (e.g., ANOVA, regression models) to isolate confounding factors .
  • Replicate critical experiments under controlled conditions, ensuring adherence to protocols from high-impact studies. Cross-validate results using orthogonal techniques (e.g., NMR spectroscopy vs. X-ray crystallography) .

Q. What experimental designs are optimal for studying this compound’s interactions with biological systems?

  • Employ factorial designs to test multiple variables (e.g., concentration, exposure time, cell type). For in vitro studies, use dose-response assays with negative/positive controls. For in vivo models, apply randomized block designs to minimize bias .
  • Integrate computational modeling (e.g., molecular docking) to predict interaction sites before lab validation, reducing trial-and-error costs .

Q. How to analyze non-linear data trends in this compound’s catalytic performance?

  • Apply machine learning algorithms (e.g., random forests, neural networks) to identify hidden patterns in high-dimensional datasets. Pair this with traditional kinetic modeling (e.g., Michaelis-Menten equations) to reconcile empirical and computational findings .
  • Use sensitivity analysis to quantify the impact of individual variables (e.g., temperature, pressure) on observed outcomes .

Methodological Considerations

Q. How to ensure reproducibility in this compound-related studies?

  • Adhere to FAIR principles (Findable, Accessible, Interoperable, Reusable): Publish raw datasets in repositories like Zenodo and document experimental parameters (e.g., instrument calibration logs) in supplementary materials .
  • Implement blind testing and third-party validation for critical findings to mitigate confirmation bias .

Q. What strategies are effective for integrating this compound research into broader theoretical frameworks?

  • Map findings to established models (e.g., density functional theory for electronic properties) and use systematic reviews to identify cross-disciplinary connections (e.g., environmental chemistry vs. materials science) .
  • Develop conceptual diagrams to visualize relationships between variables (e.g., reaction mechanisms, structural analogs) and refine hypotheses iteratively .

Data Presentation Guidelines

Q. How to structure research papers on this compound for maximum impact?

  • Follow IMRaD (Introduction, Methods, Results, Discussion) format. Highlight novelty in the introduction (e.g., "First evidence of this compound’s piezoresistive properties") and use tables to compare results with prior work .
  • For complex datasets, use interactive visualizations (e.g., 3D scatter plots in Python’s Matplotlib) and provide open-access code for reproducibility .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.